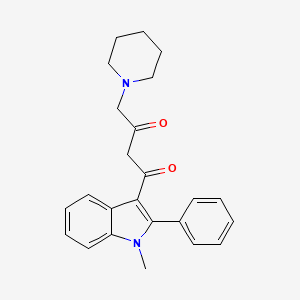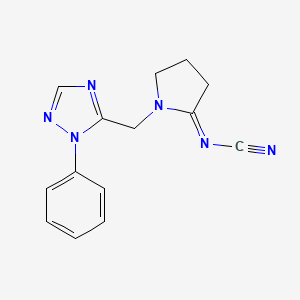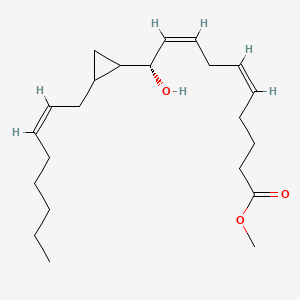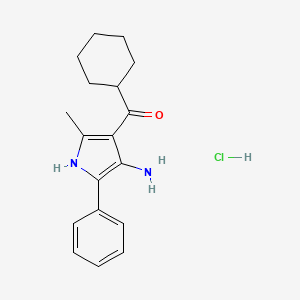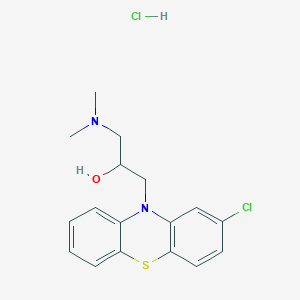
2,5-Dimethoxy-4-fluoroamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-fluoroamphetamine is a synthetic compound belonging to the phenethylamine and amphetamine classes. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. This compound is structurally related to other well-known psychedelics and stimulants, making it a subject of interest in both scientific research and forensic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-fluoroamphetamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a fluorination reaction to introduce the fluorine atom at the 4-position, forming 2,5-dimethoxy-4-fluorobenzaldehyde.
Reductive Amination: The fluorinated benzaldehyde undergoes reductive amination with nitroethane, followed by reduction to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its classification as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, could be applied.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups and the fluorine atom can be targets for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-fluoroamphetamine has been explored in various scientific fields:
Chemistry: Studied for its unique structural properties and reactivity.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Industry: Limited industrial applications due to its psychoactive nature, but it serves as a valuable research tool in pharmacology and toxicology.
Mecanismo De Acción
The primary mechanism of action of 2,5-Dimethoxy-4-fluoroamphetamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, which can result in psychoactive effects. The compound may also affect dopamine and norepinephrine systems, contributing to its stimulant properties.
Comparación Con Compuestos Similares
2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another potent psychedelic with a longer duration of action.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its strong and long-lasting psychedelic effects.
Uniqueness: 2,5-Dimethoxy-4-fluoroamphetamine is unique due to the presence of the fluorine atom, which influences its pharmacokinetic properties and receptor binding affinity. This subtle structural difference can result in distinct psychoactive effects compared to its halogenated analogs.
Propiedades
Número CAS |
125903-69-7 |
|---|---|
Fórmula molecular |
C11H16FNO2 |
Peso molecular |
213.25 g/mol |
Nombre IUPAC |
1-(4-fluoro-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 |
Clave InChI |
NRANUECGGQVXOT-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1OC)F)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



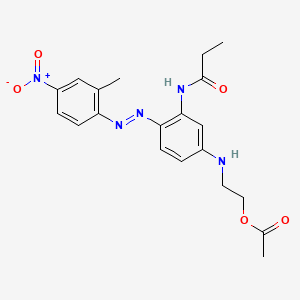

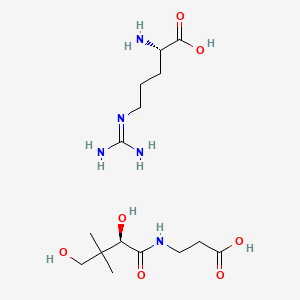
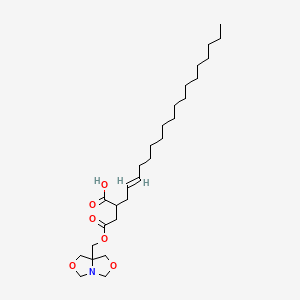
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)

